N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide
Description
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a phenylacetamide core with an ethyloxan-4-yl substituent, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-12-10-19-8-7-15(12)17-14-6-4-5-13(9-14)16-11(2)18/h4-6,9,12,15,17H,3,7-8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEASGQIKWRTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1NC2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide typically involves the reaction of 3-aminophenylacetamide with 3-ethyloxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyloxan-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Substituted products with different functional groups replacing the ethyloxan-4-yl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[3-[(3-ethyloxan-4-yl)amino]phenyl]acetamide can be compared with other similar compounds, such as:
N-(3-(2,3-dimethylbutan-2-yl)amino)phenylacetamide: Similar structure but with different substituents, leading to variations in chemical and biological properties.
N-(3-(3-fluoro-4-morpholinophenyl)acetamide): Contains a fluorine atom and a morpholine ring, which can alter its reactivity and biological activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Features a piperazine ring and sulfonyl group, providing different pharmacological profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
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